molecular formula C10H11BrO2 B8658073 (4-bromo-2-ethylphenyl) acetate

(4-bromo-2-ethylphenyl) acetate

Cat. No.: B8658073
M. Wt: 243.10 g/mol
InChI Key: CVYGJOWQSXNUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-2-ethylphenyl) acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with a 4-bromo-2-ethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-bromo-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-2-ethyl-phenol with acetic acid. This reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of acetic acid 4-bromo-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-2-ethylphenyl) acetate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl esters.

Scientific Research Applications

(4-bromo-2-ethylphenyl) acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of acetic acid 4-bromo-2-ethyl-phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid 4-bromo-phenyl ester: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.

    Acetic acid 2-ethyl-phenyl ester:

    Acetic acid 4-bromo-2-methyl-phenyl ester: Similar but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

Uniqueness

(4-bromo-2-ethylphenyl) acetate is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(4-bromo-2-ethylphenyl) acetate

InChI

InChI=1S/C10H11BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h4-6H,3H2,1-2H3

InChI Key

CVYGJOWQSXNUFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (1.06 mL, 14.9 mmol) followed by triethylamine (2.08 mL, 14.9 mmol) were added to a cooled 0° C. solution of 4-Bromo-2-ethyl-phenol (2.5 g, 12.4 mmol, from Step 1) dissolved in CH2Cl2. The reaction was stirred for 2 hrs and then partitioned between 1 N HCl and EtOAc. The organic layer was washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to a brown oil. The oil was purified by silica gel chromatography (0% to 10% EtOAc in hexanes) to give the title compound as a clear oil (2.44 g, 81%).
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.